2-(benzylthio)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-(benzylthio)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzylthio group, an ethylsulfonyl-substituted pyridazine ring, and a phenylacetamide moiety
Mechanism of Action
Target of action
The compound contains a pyridazine ring, which is a type of heterocyclic aromatic organic compound. Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects .
Biochemical pathways
Pyridazine derivatives have been shown to affect a variety of biochemical pathways, depending on their specific structure and the targets they interact with .
Result of action
Pyridazine derivatives can have a wide range of effects, depending on their specific targets and mode of action .
Preparation Methods
The synthesis of 2-(benzylthio)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.
Synthesis of the Pyridazine Intermediate: The pyridazine ring is synthesized through a series of reactions starting from commercially available precursors. The ethylsulfonyl group is introduced via sulfonation reactions.
Coupling Reaction: The final step involves the coupling of the benzylthio intermediate with the pyridazine intermediate under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
2-(benzylthio)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group, using reagents like sodium hydride (NaH) and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(benzylthio)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological molecules and pathways, which can provide insights into its potential biological activities.
Comparison with Similar Compounds
Similar compounds to 2-(benzylthio)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide include:
2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its solubility and reactivity.
2-(benzylthio)-N-(4-(6-(propylsulfonyl)pyridazin-3-yl)phenyl)acetamide: This compound has a propylsulfonyl group, which may influence its biological activity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-2-29(26,27)21-13-12-19(23-24-21)17-8-10-18(11-9-17)22-20(25)15-28-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBRAWMAFYEPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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